2-hydroxy-3-methyl-4H-pyran-4-one
Description
Historical Perspectives in Pyrone Research
The history of pyrone research is rooted in the exploration of natural products. For a considerable time, it has been known that 2-hydroxy-3-methyl-4H-pyran-4-one (Maltol) occurs naturally, having been isolated from sources such as the bark of the larch tree (Larix decidua), pine needles, and roasted malt, from which its common name is derived. atamanchemicals.comwikipedia.org It is also recognized as a product from the destructive distillation of various carbohydrate-containing materials and as a degradation product from the alkaline hydrolysis of the antibiotic streptomycin. Early investigations into pyrones were primarily centered on their isolation from natural sources like plants, fungi, and microorganisms, followed by structural elucidation using classical chemical techniques. iosrjournals.org For instance, the identification of pyrones in tobacco smoke was reported in the mid-20th century, highlighting the presence of these compounds in complex organic mixtures.
Structural Classification within the Pyrone Heterocycle Family
Pyrones, or pyranones, are a class of heterocyclic compounds characterized by an unsaturated six-membered ring containing one oxygen atom and a carbonyl functional group. wikipedia.org They exist as two primary isomers, differentiated by the position of the carbonyl group relative to the ring's oxygen atom. wikipedia.orgresearchgate.net
2-Pyrones (α-Pyrones): In this isomer, the carbonyl group is at the C-2 position, adjacent to the oxygen atom, forming a lactone structure. wikipedia.orgresearchgate.net The coumarin (B35378) ring system, found in many natural products, contains the α-pyrone motif. wikipedia.org
4-Pyrones (γ-Pyrones): Here, the carbonyl group is located at the C-4 position, resulting in an ether-ketone functionality. wikipedia.org this compound is a substituted γ-pyrone. Other well-known examples include kojic acid and chromone. wikipedia.orgnih.gov
This structural distinction is fundamental to the chemical reactivity and biological roles of these compounds.
| Classification | Description | Parent Structure | Example Compound |
| α-Pyrone (2-Pyrone) | Unsaturated six-membered lactone with the carbonyl group at position 2. | Pyran-2-one | Coumarin |
| γ-Pyrone (4-Pyrone) | Unsaturated six-membered ether-ketone with the carbonyl group at position 4. | Pyran-4-one | This compound (Maltol) |
Academic Significance of this compound and Related Heterocyclic Scaffolds
The academic importance of this compound is multifaceted, spanning food science, medicinal chemistry, and coordination chemistry. Its pleasant, sweet aroma reminiscent of caramel (B1170704) and cotton candy has led to its extensive use as a flavor enhancer in the food industry, particularly in baked goods and confections. atamanchemicals.comfoodadditives.net It is formed naturally in many foods during baking or roasting through the conversion of sugars. foodadditives.net
In the realm of medicinal chemistry, this compound is recognized for its low toxicity and serves as an excellent scaffold for designing novel compounds for therapeutic applications. wikipedia.org Its ability to act as a potent monoanionic, bidentate chelator for hard metal centers like Fe³⁺, Ga³⁺, and Al³⁺ is a key property. wikipedia.orgresearchgate.netresearchgate.net This metal-binding affinity has been explored for increasing the oral bioavailability of essential metals like iron and for developing potential treatments. wikipedia.org Furthermore, some synthetic derivatives have been investigated for their antiproliferative activity against cancer cell lines. hmdb.ca The antioxidant properties of the pyrone scaffold are also of significant interest. nih.gov
Overview of Research Trajectories for Pyranone Compounds
Current and future research on pyranone compounds is following several promising trajectories. There is a continuous effort to develop innovative and sustainable synthetic strategies to access diverse pyrone scaffolds. iosrjournals.org These synthetic advancements facilitate the exploration of structure-activity relationships for various biological targets.
A major thrust of research is the investigation of the wide range of biological activities exhibited by pyrones, including their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. iosrjournals.orgresearchgate.net The development of pyrone-based ligands and their organometallic complexes is a particularly active area, with potential applications in creating new metal-based drugs with antineoplastic properties or insulin-enhancing agents. nih.gov The unique reactivity of the pyrone ring also makes it a valuable building block in organic synthesis for creating more complex molecules. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-5(7)2-3-9-6(4)8/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANRXGCIPOQDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=COC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715701 | |
| Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-88-4 | |
| Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of 2 Hydroxy 3 Methyl 4h Pyran 4 One and Pyranone Derivatives
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental properties of pyranone derivatives at the atomic level. These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding their chemical behavior.
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Theoretical Predictions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. When combined with theoretical calculations, it becomes a powerful tool for structural elucidation and conformational analysis.
Theoretical calculations, often using methods like Hartree-Fock (HF) or Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. nih.gov These predicted spectra are then compared with experimental FT-IR and FT-Raman data. A good agreement between the calculated and observed spectra helps in the accurate assignment of vibrational bands to specific molecular motions. nih.gov For instance, in the study of 2-chloro-4-methylaniline, calculated vibrational frequencies were scaled and compared with experimental spectra, showing good agreement and allowing for complete assignments based on the total energy distribution (TED). nih.gov This combined experimental and theoretical approach has been successfully applied to various molecules to understand their conformational and vibrational properties. nih.govresearchgate.net
A key aspect of interpreting Raman spectra involves identifying peaks that correspond to specific molecular vibrations. The position and intensity of these peaks provide information about the chemical bonds and the composition of the material. youtube.com
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3400-3200 | 3350 |
| C=O Stretch | 1650-1600 | 1630 |
| C=C Stretch | 1600-1500 | 1550 |
Note: The data in this table is illustrative and based on typical ranges for pyranone structures. Actual values can vary based on the specific molecule and computational method used.
Density Functional Theory (DFT) Applications in Pyranone Studies
Density Functional Theory (DFT) has become a popular quantum-mechanical method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govyoutube.com DFT calculations are used to determine various properties of pyranone derivatives, including optimized geometries, electronic structures, and reaction mechanisms. nih.govyoutube.com The theory is based on the principle that the total energy of a system is a functional of the electron density. youtube.com
In the context of pyranone studies, DFT can be used to:
Predict the stability of different isomers and conformers.
Calculate infrared and Raman spectra to aid in experimental characterization. nih.gov
Investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity.
Model reaction pathways and transition states.
The choice of the functional and basis set is a critical aspect of DFT calculations, as it significantly influences the accuracy of the results. nih.gov Various functionals have been developed and tested across a wide range of chemical and physical problems to improve their reliability. arxiv.org
Polymorphism Analysis through Quantum Chemical Methods for Maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one)
Maltol, an isomer of 2-hydroxy-3-methyl-4H-pyran-4-one, is known to exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.netnist.govsigmaaldrich.com Quantum chemical methods are employed to study the structural and energetic differences between these polymorphs.
By performing solid-state IR and Raman spectroscopy and comparing the experimental data with theoretical vibrational spectra predicted by quantum chemical calculations (e.g., at the HF/6-31G* level), researchers can identify the specific polymorphic form present. researchgate.net For maltol, this analysis has revealed the existence of a polymorph constructed from dimers. researchgate.net The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties, including solubility and stability. Quantum chemical calculations, particularly DFT, have been successfully used to investigate polymorphism in various organic crystalline materials. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions between molecules and biological macromolecules, providing insights into their potential biological activity.
Ligand-Protein Interaction Studies, e.g., with HIV-1 Integrase
Pyranone derivatives have been investigated as potential inhibitors of various enzymes, including HIV-1 integrase. researchgate.netresearchgate.net Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. aps.org These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov
For HIV-1 integrase, computational studies have identified key amino acid residues in the active site that are crucial for inhibitor binding. researchgate.net Allosteric inhibitors, which bind to a site other than the catalytic active site, have also been a focus of research. For example, some inhibitors target the interaction between the integrase and the host protein LEDGF/p75. nih.gov Molecular dynamics simulations can further be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed picture of the binding process. nih.gov
Table 2: Key Residues in HIV-1 Integrase Interaction with Inhibitors
| Residue | Type of Interaction |
|---|---|
| Asp64 | Catalytic triad |
| Thr66 | Hydrogen bonding |
| Val77 | Hydrophobic interaction |
| Asp116 | Catalytic triad |
| Glu152 | Hydrogen bonding |
Source: researchgate.net
Quantum Polarized Ligand Docking (QPLD) Approaches for Pyranone Derivatives
Quantum Polarized Ligand Docking (QPLD) is an advanced docking method that incorporates quantum mechanical calculations to improve the accuracy of binding predictions, especially for systems containing metal ions or highly polarized interactions. nih.govresearchgate.net In QPLD, the charges on the ligand are calculated in the context of the protein's electric field, providing a more realistic representation of the electrostatic interactions. researchgate.netresearchgate.net
This approach combines a quantum mechanics/molecular mechanics (QM/MM) method, where the ligand is treated with a higher level of theory (QM), and the protein environment is treated with a more computationally efficient method (MM). nih.gov QPLD has been shown to provide better correlations with experimentally determined activities compared to standard docking methods in some cases. nih.gov The use of QPLD can be particularly beneficial for studying the interaction of pyranone derivatives with metalloenzymes, where charge polarization plays a significant role in ligand binding. researchgate.net
Conformational Analysis and Stability Predictions for Pyranone Structures
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net For pyranone derivatives, a key structural question is the conformation of the pyranone ring and the orientation of its substituents.
Computational studies on various pyranone derivatives indicate that the 4H-pyran-4-one ring, which contains conjugated double bonds, is predominantly planar. scifiniti.com This planarity is a result of the stabilizing effect of π-electron delocalization across the conjugated system. X-ray crystallography of related compounds, such as 3,5-dihydroxy-2-methyl-4H-pyran-4-one, confirms the planarity of the pyran ring. nih.gov
The stability of different conformers is typically evaluated by calculating their relative energies using quantum chemical methods. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. While specific energy calculations for this compound are not widely published, the general principles of conformational analysis and data from analogous pyranone structures allow for stability predictions.
Table 1: Predicted Relative Stability of this compound Conformers
This table illustrates the predicted stability of key conformers based on the orientation of the hydroxyl group. The relative energy (ΔE) is estimated based on the presence or absence of an intramolecular hydrogen bond.
| Conformer | Key Feature | Predicted Relative Energy (ΔE) | Predicted Stability |
| A | -OH oriented towards C=O (Intramolecular H-bond) | 0.0 kcal/mol (Reference) | Most Stable |
| B | -OH oriented away from C=O (No Intramolecular H-bond) | > 5 kcal/mol | Less Stable |
Note: This data is illustrative and based on established principles of hydrogen bonding and conformational analysis in similar chemical structures. Exact energy values require specific DFT calculations.
Prediction of Electronic Properties and Atomic Charge Distribution
Computational methods are essential for predicting the electronic properties of molecules, such as the distribution of electron density and atomic charges. researchgate.net These properties are crucial for understanding a molecule's reactivity, polarity, and intermolecular interactions. Natural Bond Orbital (NBO) and Mulliken population analyses are common methods used to calculate atomic charges from the electronic wavefunction obtained by DFT calculations. researchgate.netbookpi.org
The electronic structure of this compound is heavily influenced by its functional groups. The carbonyl group (C=O) and the ring ether oxygen are strong electron-withdrawing groups, leading to a significant polarization of the ring. Conversely, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating. This interplay governs the distribution of charges on the individual atoms.
NBO analysis provides insight into charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which contribute to molecular stability. taylorandfrancis.com For pyranones, significant delocalization of electron density occurs from the lone pairs of the oxygen atoms into the antibonding orbitals of the ring's π-system. taylorandfrancis.com
Table 2: Representative Predicted Atomic Charges for this compound using NBO Analysis
The following table presents a representative set of Natural Population Analysis (NPA) charges for the heavy atoms of this compound. These values are based on DFT calculations performed on analogous pyranone structures.
| Atom | Predicted NBO Charge (in e) | Electronic Role |
| O (ring) | -0.55 to -0.65 | Electron-rich |
| C2 | +0.20 to +0.30 | Electron-deficient |
| C3 | -0.10 to -0.20 | Electron-rich |
| C4 (carbonyl) | +0.60 to +0.75 | Highly Electron-deficient |
| O (carbonyl) | -0.60 to -0.70 | Highly Electron-rich |
| C5 | +0.05 to -0.05 | Near Neutral |
| C6 | -0.25 to -0.35 | Electron-rich |
| O (hydroxyl) | -0.70 to -0.80 | Highly Electron-rich |
| C (methyl) | -0.50 to -0.60 | Electron-rich |
Note: These values are illustrative, derived from computational studies on similar pyranone molecules, and serve to represent the expected charge distribution. scifiniti.combookpi.org The exact charge depends on the specific level of theory and basis set used in the calculation.
Mechanistic Studies of Chemical Reactivity and Derivatization of 2 Hydroxy 3 Methyl 4h Pyran 4 One and Pyranone Scaffolds
Nucleophilic and Electrophilic Reactivity of the Pyranone Ring System
The pyranone ring system exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile. The conjugated system within the 2-pyrone ring, featuring a carbonyl group, imparts distinct electrophilic characteristics. researchgate.net This makes it susceptible to attack by nucleophiles at various positions. For instance, 4-hydroxy-2-pyrones can act as nucleophilic partners in reactions like oxa-Michael additions and Mitsunobu reactions. beilstein-journals.org
The reactivity is influenced by the specific pyranone isomer and its substituents. 2-Pyrones, for example, can undergo nucleophilic attack, leading to ring-opening. researchgate.net This reactivity has been harnessed in annulation strategies to construct complex heterocyclic systems. rsc.org The electrophilic nature of the pyranone core is also evident in its participation in cycloaddition reactions. Brominated 2-pyrones, for instance, can react with both electron-rich and electron-poor dienophiles in Diels-Alder reactions. nih.gov
The electrophilicity of the pyranone ring can be understood by examining its electronic structure. The carbonyl group withdraws electron density, creating electrophilic centers within the ring. This is particularly evident at the C4 position of 4-hydroxy-2-pyrones, which is susceptible to oxidative addition to metal catalysts like Pd(0). nih.gov The reactivity can also be described using molecular orbital theory, where the LUMO (Lowest Unoccupied Molecular Orbital) is located on the pyran ring, indicating its susceptibility to nucleophilic attack. researchgate.net
Conversely, the presence of hydroxyl groups, as in 4-hydroxy-6-alkyl-2-pyrones, imparts nucleophilic character due to their acidity and the potential to form enolates. beilstein-journals.org This allows them to participate in reactions as nucleophiles, for example, in O-functionalization reactions. The interplay between these nucleophilic and electrophilic characteristics makes the pyranone scaffold a versatile building block in organic synthesis.
Table 1: Reactivity of the Pyranone Ring
| Reaction Type | Role of Pyranone | Reacting Partner | Key Features |
| Nucleophilic Attack | Electrophile | Nucleophiles (e.g., amines, alkoxides) | Can lead to ring-opening or substitution. researchgate.netresearchgate.net |
| Oxa-Michael Addition | Nucleophile | Michael Acceptors (e.g., methyl propiolate) | O-functionalization of hydroxy-pyrones. beilstein-journals.org |
| Mitsunobu Reaction | Nucleophile | Alcohols | O-functionalization of hydroxy-pyrones. beilstein-journals.org |
| Diels-Alder Reaction | Diene (Electrophilic or Nucleophilic) | Dienophiles | Can be normal or inverse-electron-demand depending on substituents. nih.gov |
| Suzuki Coupling | Electrophile (as triflate) | Boronate esters | Formation of C-C bonds at the pyrone core. rsc.org |
Intramolecular Cyclization and Tautomerization Processes in Pyranone Derivatives
Pyranone derivatives are known to undergo intramolecular cyclization reactions, leading to the formation of fused and bridged ring systems. These transformations are often key steps in the synthesis of complex natural products. For instance, intramolecular Diels-Alder reactions of pyranone-tethered dienophiles are employed to construct bicyclic lactones. nih.govresearchgate.net The stereochemical outcome of these cycloadditions is often highly controlled, making them powerful synthetic tools. nih.gov
Another significant intramolecular process is the trapping of pyran-4-one-derived zwitterions by alkenes, which provides a novel route to diquinane and hydrindane skeletons. acs.org Gold(I)-catalyzed intramolecular 6-endo-dig cyclization of tert-butyl ynoates containing a pyrone moiety has been successfully used in the synthesis of natural products like violapyrone C. nih.gov Similarly, copper-catalyzed domino intramolecular cyclizations of gem-dibromovinyl systems attached to an indole (B1671886) core have been developed to assemble polycyclic indole derivatives containing a pyranone-like ring. rsc.org
Tautomerism is another crucial aspect of pyranone chemistry. The existence of keto-enol tautomerism is well-established for hydroxy-substituted pyranones. For example, 4-hydroxy-2-pyrones exist in equilibrium with their keto forms. beilstein-journals.org This tautomerism can influence the reactivity of the molecule. In some cases, the enol form is the dominant and more reactive species. The tautomeric equilibrium can be influenced by the solvent and other reaction conditions. researchgate.net For instance, in the annulation of certain pyrone derivatives, the tautomerization of an unsaturated ketone intermediate can be a critical factor affecting the regioselectivity of the reaction. acs.org The ability of nucleic acid bases, which are heterocyclic compounds, to exist in different tautomeric forms is known to play a role in their biochemical functions, highlighting the importance of this phenomenon in related systems. nih.gov
Table 2: Examples of Intramolecular Reactions in Pyranone Derivatives
| Reaction Type | Substrate Type | Product Type | Key Features |
| Intramolecular Diels-Alder | Pyranone with tethered dienophile | Bicyclic lactones | High stereocontrol. nih.govresearchgate.net |
| Alkene Trapping of Zwitterions | Pyran-4-one with tethered alkene | Diquinanes, hydrindans | Formation of fused ring systems. acs.org |
| Gold(I)-catalyzed Cyclization | Pyranone with tethered ynoate | Fused pyranones | Synthesis of natural products. nih.gov |
| Copper-catalyzed Domino Cyclization | Indole with gem-dibromovinyl group | Polycyclic indole derivatives | Efficient assembly of complex heterocycles. rsc.org |
Mechanistic Insights into Multi-component Condensations Involving Pyranones
Multi-component reactions (MCRs) involving pyranones are highly efficient for the synthesis of complex molecular architectures in a single step. rsc.orgresearchgate.net These reactions typically proceed through a cascade of elementary steps, and understanding their mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. rsc.org
A common mechanistic pathway in MCRs leading to pyran derivatives involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.govmdpi.com For example, the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or a pyranone derivative) often follows this sequence. nih.govmdpi.com The catalyst, which can be a Lewis acid, a base, or even an ionic liquid, plays a key role in activating the substrates and facilitating each step of the cascade. nih.govmdpi.com
In some instances, the mechanism can be more complex. For example, in the synthesis of dihydropyrano[2,3-c]pyrazoles catalyzed by bovine serum albumin (BSA), the proposed mechanism involves the formation of an iminium ion from the aldehyde and the enzyme, followed by a Knoevenagel condensation with malononitrile (B47326) and a subsequent Michael addition with a pyrazolone, leading to the final cyclized product. encyclopedia.pub Mechanochemical methods have also been employed for MCRs, where the reaction is induced by mechanical energy, often in the absence of a solvent. nih.gov
The choice of reactants and catalysts can significantly influence the reaction pathway and the final product. For instance, in a three-component reaction of 5-amino-3-phenylpyrazoles, dimedone, and aromatic aldehydes, the reaction conditions can be tuned to selectively form one of three different tricyclic heterocyclic products. mdpi.com The development of novel MCRs and the elucidation of their mechanisms are active areas of research, with automated cheminformatic workflows being developed to predict and evaluate new reaction pathways. chemrxiv.org
Table 3: Common Mechanistic Steps in Pyranone-Involving MCRs
| Step | Description | Intermediate Formed | Role of Catalyst |
| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene compound. | α,β-Unsaturated compound. | Base or Lewis acid to activate reactants. nih.govmdpi.com |
| Michael Addition | Addition of a nucleophile (e.g., enolate of a dicarbonyl) to the α,β-unsaturated compound. | Adduct ready for cyclization. | Base to generate the nucleophile. nih.govmdpi.com |
| Cyclization | Intramolecular ring closure to form the pyran ring. | Dihydropyran derivative. | Can be spontaneous or catalyzed. nih.govmdpi.com |
| Dehydration/Aromatization | Elimination of a water molecule to form the final aromatic pyran. | Aromatic pyran derivative. | Often promoted by acid or heat. |
Functional Group Interconversions on the Pyranone Core and their Mechanistic Implications
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive sites. fiveable.meimperial.ac.uk On the pyranone core, FGIs are crucial for elaborating the basic scaffold into more complex and biologically active molecules. These transformations often have significant mechanistic implications, influencing the reactivity and properties of the resulting derivatives.
A common FGI on the pyranone core is the conversion of a hydroxyl group into other functionalities. For instance, the hydroxyl group of 4-hydroxy-2-pyrones can be converted to a triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions like the Suzuki coupling. rsc.org The Mitsunobu reaction provides another route to O-functionalize these hydroxyl groups, proceeding through an alkoxyphosphonium salt intermediate. beilstein-journals.org
The carbonyl group of the pyranone ring is also a site for functional group interconversions. Reduction of the carbonyl group can lead to the corresponding alcohol, altering the electronic properties and reactivity of the ring system. Conversely, oxidation of substituents on the pyranone ring can introduce new functional groups.
The interconversion of functional groups can also be achieved through rearrangement reactions. ucd.ie These transformations, often driven by the formation of more stable products, can lead to significant changes in the molecular framework. The mechanisms of these FGIs are diverse, ranging from nucleophilic substitutions and additions to rearrangements and redox processes. fiveable.meimperial.ac.ukub.edu Understanding these mechanisms is essential for controlling the outcome of the reactions and for designing new synthetic strategies.
Table 4: Examples of Functional Group Interconversions on the Pyranone Core
| Initial Functional Group | Reagent/Reaction | Final Functional Group | Mechanistic Implication |
| Hydroxyl (-OH) | Triflic anhydride | Triflate (-OTf) | Creates a good leaving group for substitution/coupling. rsc.org |
| Hydroxyl (-OH) | Mitsunobu reaction (DEAD, PPh₃, R'OH) | Ether (-OR') | Inversion of stereochemistry at the alcohol center. beilstein-journals.org |
| Bromine (-Br) | Stille coupling (Organostannane, Pd catalyst) | Aryl/Alkenyl group | C-C bond formation. nih.gov |
| Silyl (B83357) ether (-OSiR₃) | Fluoride source (e.g., TBAF) | Hydroxyl (-OH) | Deprotection to reveal a reactive hydroxyl group. researchgate.net |
| Carbonyl (C=O) | Reducing agent (e.g., NaBH₄) | Hydroxyl (-OH) | Changes the electronic nature of the ring. |
Role of Catalysis in Directing Pyranone Transformations
Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving the pyranone scaffold. nih.govnih.gov Catalysts can be used to promote specific reaction pathways, enhance reaction rates, and achieve high levels of stereocontrol. A wide range of catalysts, including metal complexes, organocatalysts, and enzymes, have been employed in pyranone chemistry. encyclopedia.pubnih.govnih.gov
Metal catalysts are widely used in pyranone synthesis and derivatization. For example, palladium catalysts are effective for cross-coupling reactions, such as the Stille and Sonogashira couplings, to introduce substituents onto the pyranone ring. nih.gov Gold and ruthenium catalysts have been used to catalyze cycloaddition and cycloisomerization reactions to construct the pyranone ring itself. nih.govacs.org The choice of metal and ligand can have a profound impact on the outcome of the reaction. For instance, the use of silver hexafluorophosphate (B91526) to activate an aluminum catalyst was found to be crucial for the efficiency of a Diels-Alder cycloaddition in the synthesis of a pyranone-containing natural product. nih.gov
Organocatalysis has emerged as a powerful tool for asymmetric synthesis of pyranone derivatives. For example, bifunctional thiourea (B124793) catalysts have been used to promote the asymmetric isomerization of alkylidene β-ketoesters to enantioenriched flavanones, which are benzopyranone derivatives. nih.govnih.gov These catalysts operate through hydrogen bonding and Brønsted base catalysis, mimicking the action of enzymes like chalcone (B49325) isomerase. nih.govnih.gov
Enzymes have also been utilized as catalysts in pyranone chemistry, particularly in multi-component reactions. Bovine serum albumin (BSA), for instance, has been shown to catalyze the synthesis of dihydropyrano[2,3-c]pyrazoles. encyclopedia.pub The enzyme provides a chiral environment and specific active sites that can control the stereochemistry and regioselectivity of the reaction.
The development of new catalytic systems continues to expand the synthetic utility of pyranones, enabling the efficient and selective synthesis of a wide range of complex molecules. nih.govnih.gov
Table 5: Catalysts in Pyranone Chemistry
| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |
| Metal Catalyst | Palladium (Pd) complexes | Cross-coupling (Stille, Sonogashira) | Catalyzes C-C bond formation. nih.gov |
| Metal Catalyst | Gold (Au) complexes | Cyclization/Cyclo-isomerization | Activates alkynes for nucleophilic attack. nih.gov |
| Metal Catalyst | Ruthenium (Ru) complexes | Oxidative annulation | Promotes cycloaddition reactions. nih.gov |
| Organocatalyst | Thiourea derivatives | Asymmetric isomerization | Provides stereocontrol through hydrogen bonding and base catalysis. nih.govnih.gov |
| Biocatalyst | Bovine Serum Albumin (BSA) | Multi-component reaction | Provides a chiral environment and active sites for selective bond formation. encyclopedia.pub |
Advanced Research Applications in Chemical Sciences of 2 Hydroxy 3 Methyl 4h Pyran 4 One and Its Derivatives
Applications in Catalysis and Industrial Chemical Processes
The utility of 2-hydroxy-3-methyl-4H-pyran-4-one and its derivatives in catalysis and industrial chemistry is a growing area of interest, primarily focusing on their roles as ligands for catalytic metal complexes and as key intermediates in the synthesis of high-value chemicals.
Metal complexes featuring pyranone-based ligands have shown promise as catalysts in a variety of organic transformations. While the direct use of this compound in this context is an emerging area, the broader class of pyranone derivatives has been successfully employed. These complexes are particularly noted for their potential in oxidation reactions, such as the epoxidation of olefins.
The catalytic activity of these complexes stems from the ability of the pyranone ligand to coordinate with a metal center, thereby influencing its electronic properties and reactivity. For instance, ruthenium and osmium complexes of allomaltol, a structural isomer of this compound, have been found to be effective in catalyzing the hydration of chloroacetonitriles. researchgate.net The formation of metal-pyranone complexes can lead to binuclear structures with specific geometries, such as the square-planar geometry observed in some Cu(II) complexes, or tetrahedral and octahedral geometries in Ni(II), Zn(II), and Co(II) complexes. researchgate.netpleiades.online These structural variations can be tuned to optimize catalytic performance.
In the realm of epoxidation, non-heme iron complexes have been extensively studied for their ability to catalyze the oxygenation of carbon-carbon double bonds. nih.gov The ligand environment around the iron center is crucial in determining the reaction pathway, leading to either epoxidation or cis-dihydroxylation. nih.gov While not directly involving pyranone ligands, this research highlights the principle of ligand-controlled reactivity, which is applicable to the design of pyranone-based catalysts. The development of metal-pyranone complexes for stereoselective epoxidation remains an active area of research, with the potential to provide efficient and selective catalytic systems. mdpi.com
Table 1: Examples of Metal Complexes with Pyranone-Related Ligands and their Catalytic Applications
| Metal | Ligand Type | Catalytic Reaction | Reference |
| Ruthenium, Osmium | Allomaltol | Hydration of chloroacetonitriles | researchgate.net |
| Copper(II) | Pyranone derivative | Potential for oxidation reactions | researchgate.netpleiades.online |
| Iron | Non-heme ligands | Olefin epoxidation and cis-dihydroxylation | nih.gov |
Pyranone derivatives are valuable building blocks in organic synthesis due to the reactive nature of the pyranone ring system. researchgate.netresearchgate.netimist.maumich.edu They can undergo a variety of transformations, including nucleophilic attack at the electrophilic centers (C-2, C-4, and C-6), rearrangements, and cycloaddition reactions. umich.edu This reactivity allows for the construction of a wide range of heterocyclic and carbocyclic compounds. researchgate.netresearchgate.netimist.maumich.edu
For example, pyran-2-one derivatives are used as precursors for the synthesis of natural and synthetic products. researchgate.netimist.ma They can be converted into various heterocyclic systems, including those containing pyrrole, furan, thiophene, pyrazole (B372694), and pyridine (B92270) rings. researchgate.netimist.ma The pyran-2-one ring can also undergo rearrangement reactions, opening up pathways to other complex molecular architectures. researchgate.netimist.ma
The synthesis of functionalized 4-pyrones has been developed through the enamination of 2-methyl-4-pyrones, creating highly reactive substrates for the synthesis of valuable dyes and other conjugated systems. mdpi.com These enamino-substituted 4-pyrones can react with nucleophiles and 1,3-dipoles with high chemoselectivity, demonstrating their utility as versatile intermediates. mdpi.com
Table 2: Synthetic Transformations of Pyranone Derivatives
| Starting Material | Reagent/Condition | Product Type | Reference |
| Pyran-2-one derivatives | Nucleophiles (amines, hydrazines) | Fused and linked heterocyclic systems | researchgate.netimist.ma |
| 2-Methyl-4-pyrones | DMF-DMA, N-Methylimidazole | Enamino-substituted 4-pyrones | mdpi.com |
| Enamino-substituted 4-pyrones | Nucleophiles, 1,3-dipoles | Conjugated push-pull and isoxazolyl-substituted 4-pyrones | mdpi.com |
Chemical Biology and Chemical Probe Development
The unique reactivity of the pyranone scaffold has been harnessed in the field of chemical biology, particularly for the development of bioorthogonal chemical probes for cell labeling.
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. scispace.comresearchgate.net Pyrones have emerged as promising dienes in bioorthogonal reactions, specifically in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov This reactivity allows for the specific labeling of biomolecules that have been tagged with a complementary dienophile. nih.gov
A library of substituted pyrones has been synthesized and evaluated for their potential in bioorthogonal reactions. researchgate.net It was found that pyrone derivatives with electron-withdrawing groups exhibit enhanced reactivity towards strained alkynes like bicyclo[6.1.0]nonyne (BCN), a common dienophile used in bioorthogonal labeling. researchgate.net The reaction kinetics can be tuned by modifying the substituents on the pyranone ring. researchgate.net
This strategy has been applied to the labeling of proteins and other biomolecules within live cells. nih.govnih.gov By introducing a bioorthogonal handle, such as a strained alkyne, into a target biomolecule, a pyrone-functionalized probe (e.g., a fluorescent dye) can be selectively attached, enabling visualization and tracking of the biomolecule in its native environment. nih.govnih.gov The development of pyrone-based bioorthogonal probes is a significant advancement in chemical biology, providing powerful tools for studying complex biological processes. scispace.comresearchgate.netresearchgate.netnih.govnih.gov
Research into Agrochemical Functionality: Herbicidal Lead Structures and Insecticidal Properties of Pyranone Derivatives
Derivatives of pyranones have been investigated for their potential applications in agriculture as herbicides and insecticides. The fusion of the pyranone ring with other heterocyclic systems, such as pyrazole, has led to the discovery of compounds with significant biological activity.
Pyranopyrazole derivatives have shown promising herbicidal and insecticidal properties. ekb.egekb.egresearchgate.net For instance, certain pyranopyrazole compounds have been found to inhibit the seed germination and seedling growth of weeds like Lolium temulentum. ekb.eg Structure-activity relationship studies have revealed that the presence of specific substituents, such as a cyanide group at the C-5 position and a phenyl moiety at the N-1 position of the pyrazole ring, can significantly enhance the herbicidal and insecticidal activity. ekb.eg
In addition to pyranopyrazoles, other pyranone derivatives have been designed and synthesized as potential herbicides. mdpi.combohrium.com A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives displayed good pre-emergent herbicidal activity against a range of broadleaf and grass weeds, with some showing good crop safety for wheat, soybean, millet, and sorghum. mdpi.com The mode of action for some of these compounds is thought to involve the disruption of carbon metabolism and cytoskeleton formation in weeds. mdpi.com The development of pyranone-based herbicides is a promising area of research for new weed management strategies. mdpi.combohrium.comnih.govmdpi.comnih.gov
Table 3: Agrochemical Activity of Pyranone Derivatives
| Compound Class | Target Organism | Type of Activity | Key Structural Features for Activity | Reference |
| Pyranopyrazoles | Lolium temulentum (weed), Culex pipiens (insect) | Herbicidal, Insecticidal | Cyanide group at C-5, phenyl at N-1 | ekb.eg |
| 3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones | Various weeds | Pre-emergent herbicidal | Specific substitutions on the aminoethylidene moiety | mdpi.com |
| Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids | Various weeds | Herbicidal (PPO inhibition) | Specific substitutions on the benzoxazinone (B8607429) and pyrimidine (B1678525) rings | nih.gov |
Materials Science Applications of Pyranone Derivatives (e.g., in Organic Light-Emitting Diodes)
Pyranone derivatives have garnered significant attention in materials science, particularly for their application in organic light-emitting diodes (OLEDs). Their π-conjugated systems and fluorescent properties make them suitable candidates for use as emissive materials and charge transporters in OLED devices. researchgate.net
A variety of 2H-pyrone derivatives have been synthesized and shown to exhibit strong fluorescence in the solid state, with emission colors spanning the visible spectrum from blue to red. researchgate.net These compounds often possess good thermal stability, which is a crucial requirement for the longevity of OLED devices. researchgate.net The photophysical properties of these pyranone derivatives can be tuned by introducing different donor and acceptor groups into the molecular structure. researchgate.net
For instance, a series of donor-acceptor pyranones were synthesized and found to exhibit bright fluorescence in the solid state. researchgate.net OLEDs fabricated using these materials as the emissive layer displayed promising performance, including the generation of pure white light. researchgate.net In addition to their role as emitters, pyrene-based derivatives, which share structural similarities with pyranones, have been successfully employed as hole-transporting materials in OLEDs. nih.govnih.gov The use of pyranone and related derivatives in OLEDs is a vibrant area of research with the potential to lead to more efficient and cost-effective display and lighting technologies. researchgate.netnih.govnih.govnih.govrsc.org
Table 4: Performance of OLEDs Incorporating Pyranone and Related Derivatives
| Derivative Type | Role in OLED | Key Performance Metric | Reference |
| 2H-Pyrone derivatives | Emissive material | Solid-state fluorescence (447-630 nm) | researchgate.net |
| Donor-acceptor pyranones | Emissive material | White emission, EQE up to 1.9% | researchgate.net |
| Pyrene-pyridine derivatives | Hole-transporting material | High luminance (up to 17300 cd/m²) | nih.gov |
| Pyrene-benzimidazole derivatives | Blue emitter | Efficient pure blue electroluminescence | nih.gov |
Role in Food Chemistry as Flavor Enhancers and Preservatives (Focus on Chemical Function)
The compound this compound and its derivatives are significant in food chemistry, primarily for their ability to modify and enhance flavor profiles and for their preservative action, which stems from their antioxidant properties. While this compound itself is less commercially prominent, its isomers and related pyranone structures, such as Maltol (B134687), Ethyl Maltol, and 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), are extensively utilized and studied. Their functions are deeply rooted in their unique heterocyclic chemical structures.
Flavor Enhancement through Chemical Structure
The flavor-enhancing capability is linked to the 4-pyrone backbone. scentspiracy.com The position of the hydroxyl and alkyl substituents on this ring system significantly influences the compound's aroma profile and potency.
Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) , an isomer of the target compound, possesses a characteristic "warm-fruity, caramel-sweet" aroma. nih.gov It is widely used to improve mouthfeel and enrich the flavor of confectionery, baked goods, and beverages. made-in-china.com The 3-hydroxy group is a key contributor to its sweet profile.
This compound , in contrast, has less documented application as a flavor agent and lacks the notable flavor profile of its isomers, though it has been identified in food volatiles like those of traditional Portuguese cornbread.
The table below summarizes the comparative flavor characteristics of these related compounds based on their chemical structure.
| Compound Name | Structure | Key Structural Difference | Flavor Profile & Potency | Common Food Applications |
| Maltol | 3-hydroxy-2-methyl-4H-pyran-4-one | Hydroxyl at C3, Methyl at C2 | Caramel (B1170704), fruity, warm, and sweet aroma. nih.gov | Enhances flavor in candy, baked goods, beverages, and daily necessities. sdlookchem.com |
| Ethyl Maltol | 2-Ethyl-3-hydroxy-4H-pyran-4-one | Hydroxyl at C3, Ethyl at C2 | Potent sweet, caramel-like aroma; 4-6x stronger than Maltol. tuodaindus.comscentspiracy.com | Widely used to amplify sweetness in confectionery, beverages, and e-liquids. finetechitg.comscentspiracy.com |
| This compound | This compound | Hydroxyl at C2, Methyl at C3 | Lacks a notable flavor profile compared to its isomers. | Identified in food volatiles but not widely used as a flavor enhancer. |
Preservative Action through Antioxidant Function
Beyond flavor, pyranone derivatives contribute to food preservation through their antioxidant activity. This function is particularly well-documented for 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction in heat-treated foods. nih.govrsc.org The antioxidant properties of these compounds are critical for preventing oxidative deterioration, which can lead to off-flavors, nutrient loss, and reduced shelf life.
The chemical mechanisms behind their preservative action include:
Free Radical Scavenging: The hydroxyl groups on the pyranone ring are crucial for antioxidant activity. Research on DDMP has shown that the enol structure, specifically the hydroxyl group at the olefinic position, is a key factor in its ability to scavenge free radicals. nih.govrsc.org These compounds can donate a hydrogen atom to reactive oxygen species (ROS), neutralizing them and inhibiting oxidative chain reactions. Studies have demonstrated the ability of DDMP and its derivatives to effectively scavenge various radicals, including DPPH (2,2'-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)). nih.govresearchgate.net
The table below details the research findings on the antioxidant mechanisms of relevant pyranone derivatives.
| Compound/Derivative | Antioxidant Mechanism | Research Findings |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Free Radical Scavenging | Identified as a strong antioxidant in Maillard reaction products. researchgate.net The unstable enol structure is the key factor for its antioxidant activity, with the hydroxyl group at the olefin position showing a remarkable impact. nih.govrsc.org Effectively scavenges DPPH and ABTS radicals. nih.govresearchgate.net |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Metal Ion Chelation | Can bind to metal ions like iron and copper, which catalyze the formation of ROS, thereby reducing oxidative stress. researchgate.net |
| Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) | Free Radical Scavenging & Anti-inflammatory | Exhibits antioxidant and anti-inflammatory activities. nih.gov The 3-hydroxy group's acidity aids in metal chelation. |
| This compound | Metal Ion Chelation & Antioxidant Properties | Its mechanism involves the ability to chelate metal ions, particularly iron, forming stable complexes. Its antioxidant properties are attributed to its capacity to scavenge free radicals. |
Structure Activity Relationship Sar Studies at the Molecular Level for 2 Hydroxy 3 Methyl 4h Pyran 4 One and Pyranone Analogues
Elucidation of Key Structural Motifs and Their Contributions to Molecular Interactions
The 4H-pyran-4-one core is a prevalent structural subunit in many natural products, including flavonoids, coumarins, and xanthones. nih.gov The biological activity of these molecules is often dictated by specific structural motifs that facilitate interactions with biological targets. For 2-hydroxy-3-methyl-4H-pyran-4-one and its analogues, several key features are critical for their molecular interactions.
A crucial motif for the biological activity of many pyranone derivatives is the presence of a metal-chelating triad. nih.gov This is exemplified in 3-hydroxy-4-pyranone-based inhibitors of HIV-1 integrase, where the arrangement of hydroxyl and carbonyl groups facilitates the binding of essential metal ions in the enzyme's active site. nih.gov
Furthermore, the pyran ring itself can adopt various conformations, such as a flattened-boat shape, which influences how the molecule fits into a binding pocket. nih.gov The presence and position of substituents on the pyranone ring dramatically affect molecular interactions. For instance, in xanthone (B1684191) derivatives, a 3,4-fused pyran ring on the xanthone nucleus can enhance anti-acetylcholinesterase activity. nih.gov Similarly, intermolecular hydrogen bonds, such as N—H⋯N and N—H⋯O, can lead to the formation of dimers and more complex three-dimensional structures, which are significant for the cohesion of the crystal structure and can influence biological activity. nih.gov
The unique combination of electron-donating groups (like amino groups) and electron-withdrawing groups (like cyano and ester groups) on the pyran ring system imparts significant chemical and biological properties. nih.gov These features make pyran-based molecules versatile scaffolds in medicinal chemistry.
Influence of Substituent Effects on Chemical Reactivity and Functional Properties
The chemical reactivity and functional properties of this compound and its analogues are highly sensitive to the nature and position of substituents on the pyranone scaffold. These modifications can modulate everything from antioxidant potential to enzyme inhibitory activity.
Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related compound, have shown that its antioxidant properties are significantly influenced by its hydroxyl groups. rsc.org Protecting these hydroxyl groups was found to decrease the compound's reducing abilities. rsc.org The hydroxyl group at the olefinic position, in particular, has a remarkable impact on antioxidant activity, suggesting that the unstable enol structure is a key factor. rsc.org
In the context of anticancer research, the addition of halogen atoms to the N-arylamino ring of certain pyranone derivatives has been shown to enhance their potency. researchgate.net The reaction rate of processes involving pyranone derivatives can also be influenced by the electronic nature of substituents. For instance, the presence of an electron-donating group in an aroyl fragment can deactivate a carbonyl moiety, thereby blocking certain chemical transformations. beilstein-journals.org Conversely, a variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents can be successfully converted to 4H-pyrans, indicating the versatility of the pyranone core in synthesis. researchgate.net
The table below summarizes the effects of different substituents on the properties of pyranone analogues based on various research findings.
| Pyranone Analogue Class | Substituent/Modification | Observed Effect | Reference |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Protection of hydroxyl groups | Decreased antioxidant activity | rsc.org |
| Pyranone-N-arylamino conjugates | Halogen atoms on the N-arylamino ring | Enhanced anticancer potency | researchgate.net |
| Aroyl-substituted 2H-furo[3,2-b]pyran-2-ones | Electron-donating group in the aroyl fragment | Deactivation of the carbonyl moiety | beilstein-journals.org |
| Xanthone derivatives | N-alkyl-N-(3-alkylcarbamoyloxyphenyl)-methyl]aminoalkoxy group at position 3 | Increased anti-acetylcholinesterase action | nih.gov |
| Xanthone derivatives | 3,4-fused pyran ring | Increased anti-acetylcholinesterase action | nih.gov |
Computational Approaches to SAR Prediction and Optimization (e.g., Molecular Docking, Combinatorial Library Design)
Computational methods are indispensable tools for predicting and optimizing the structure-activity relationships of pyranone-based compounds. Techniques like molecular docking and combinatorial library design accelerate the discovery of potent and selective molecules. nih.govnih.gov
Molecular docking simulations are widely used to predict the binding modes and affinities of pyranone derivatives to their biological targets. nih.govbiointerfaceresearch.com For example, docking studies have been employed to investigate the interactions of 4H-pyran derivatives in the ATP binding pocket of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov These in silico studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, and the results often correlate well with experimental inhibitory activities. biointerfaceresearch.commdpi.com
Combinatorial library design is another powerful computational strategy. nih.gov This approach allows for the in silico generation and evaluation of large numbers of compounds based on a common scaffold. nih.govrsc.org By systematically exploring different substituents at various positions on the pyranone ring, researchers can identify combinations that are predicted to have optimal properties, such as high binding affinity and drug-likeness. nih.gov This method has been successfully used to identify novel 3-hydroxy-pyran-4-one derivatives as potent HIV-1 integrase inhibitors. nih.gov The process often involves defining a core scaffold and then using reagent files to add a variety of chemical fragments at specified attachment points. nih.gov
These computational approaches not only save time and resources by prioritizing which compounds to synthesize and test but also provide a deeper understanding of the molecular determinants of biological activity. nih.gov
Rational Design Principles for Optimized Pyranone-Based Scaffolds
The insights gained from SAR studies and computational modeling provide a foundation for the rational design of optimized pyranone-based scaffolds. The goal is to create molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.netmdpi.com
A key principle in the rational design of pyranone-based inhibitors is the strategic placement of functional groups that can form key interactions with the target protein. nih.gov For instance, incorporating a 3-cyanide group and a 4-aromatic ring on a pyrano[2,3-c]-pyrazole scaffold was a rational approach to enhance binding to the protein RalA. nih.gov
Scaffold hopping is another important design strategy, where the core pyranone structure is replaced with a bioisosteric core to discover compounds with improved properties. mdpi.com This can lead to the discovery of novel heterocyclic systems with enhanced biological activity. researchgate.net
Furthermore, the design of focused libraries of compounds around a privileged structure, like the pyranone ring, is a common approach in drug discovery. researchgate.net This involves selecting building blocks that are likely to produce hits with favorable properties. researchgate.net The design process can be guided by the three-dimensional structure of the target protein, allowing for the creation of libraries biased toward specific therapeutic targets. researchgate.net
The development of innovative small-molecule scaffolds can also be inspired by pivotal protein secondary structures like α-helices and β-turns, which are crucial for protein-protein interactions. rsc.org By designing pyranone-based molecules that mimic these structures, it may be possible to create potent modulators of these interactions.
Ultimately, the rational design of pyranone-based scaffolds is an iterative process that combines synthesis, biological evaluation, and computational modeling to refine and optimize lead compounds for therapeutic use. researchgate.netnih.gov
Analytical Methodologies for Characterization and Quantification of Pyranones
Advanced Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental for elucidating the molecular structure of pyranones. They rely on the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For 3-hydroxy-2-methyl-4H-pyran-4-one, ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
¹H NMR: The proton NMR spectrum of Maltol (B134687) typically shows distinct signals for the methyl group protons, the two vinyl protons on the pyranone ring, and the hydroxyl proton. chemicalbook.com The chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR: The carbon NMR spectrum reveals signals for each of the six carbon atoms in the Maltol structure, including the methyl carbon, the four sp² hybridized carbons of the ring (two of which are bonded to oxygen), and the carbonyl carbon. researchgate.net
Interactive Data Table: Representative NMR Spectral Data for 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~2.3 | s |
| ¹H | ~6.4 | d |
| ¹H | ~7.8 | d |
| ¹H | (variable) | br s |
| ¹³C | ~15 | q |
| ¹³C | ~115 | d |
| ¹³C | ~140 | s |
| ¹³C | ~145 | d |
| ¹³C | ~158 | s |
| ¹³C | ~175 | s |
| Note: 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary with solvent and experimental conditions. |
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Maltol clearly indicates its key structural features. mdpi.comnist.gov
O-H Stretching: A broad band typically appears in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.
C=O Stretching: A strong, sharp absorption peak is observed around 1620-1660 cm⁻¹, corresponding to the carbonyl group of the pyranone ring.
C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the ring. researchgate.net
C-O Stretching: Absorptions related to the ether and hydroxyl C-O bonds are found in the 1000-1300 cm⁻¹ fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems within a molecule. Maltol, with its conjugated pyranone ring system, exhibits characteristic UV absorptions. The UV absorption spectrum in a solvent like methanol (B129727) shows a strong absorption maximum (λmax) typically around 270-280 nm. nih.govresearchgate.net The position and intensity of this peak can be influenced by the solvent and the pH of the solution.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mode, Maltol typically shows a prominent molecular ion peak [M]⁺ at m/z 126, corresponding to its molecular weight. nist.govnih.gov The fragmentation pattern provides further structural clues.
Interactive Data Table: Key Mass Spectrometry Fragments for 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol)
| m/z | Proposed Fragment Identity |
| 126 | Molecular Ion [M]⁺ |
| 98 | [M - CO]⁺ |
| 81 | |
| 69 | |
| 53 | |
| Note: Fragmentation patterns can vary based on the ionization method and energy. |
Chromatographic Methods for Analysis and Isolation (GC-MS, HPLC)
Chromatographic techniques are essential for separating pyranones from complex mixtures, allowing for their individual identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds like Maltol in food and environmental samples. nih.govsemanticscholar.org For successful GC analysis, the analyte must be thermally stable and sufficiently volatile. While Maltol can be analyzed directly, derivatization is often employed to improve its chromatographic properties. oup.com The mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for Maltol analysis. nih.gov
Methodology: A typical RP-HPLC method for Maltol involves a C18 column and a mobile phase consisting of a mixture of water (often acidified with acetic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov
Detection: Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at the λmax of Maltol (~274 nm). This setup allows for both quantification and confirmation of peak purity by analyzing the UV spectrum. nih.gov
Interactive Data Table: Example HPLC Method Parameters for Maltol Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of A: 2% acetic acid in water and B: 0.5% acetic acid in acetonitrile | nih.gov |
| Flow Rate | ~1.2 mL/min | nih.gov |
| Detection | Diode Array Detector (DAD) at ~274 nm | nih.gov |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical method. jfda-online.comyoutube.com For pyranones like Maltol, this is most commonly done to improve performance in GC analysis.
Purpose of Derivatization: The primary goals are to increase volatility and thermal stability, and to reduce the polarity of the molecule. The polar hydroxyl (-OH) group in Maltol can lead to poor peak shape (tailing) and potential interactions with the GC column. jfda-online.com
Common Techniques: The most frequent strategy for compounds with active hydrogens (like in hydroxyl groups) is silylation . This involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
Reagents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. The reaction converts the polar -OH group into a non-polar -O-TMS ether, resulting in a derivative that is more volatile and produces sharper, more symmetrical peaks in the chromatogram. oup.comsigmaaldrich.com
Electrochemical Methods in Pyranone Analysis and Detection
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantification of electroactive compounds like Maltol. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Principle: Maltol can be electrochemically oxidized at the surface of a suitable electrode. The oxidation peak current is proportional to the concentration of Maltol in the sample. rsc.org
Techniques: Voltammetric techniques such as Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are commonly employed. CV is used to study the electrochemical behavior (e.g., reversibility of the reaction), while SWV is often used for quantification due to its higher sensitivity and speed. rsc.orgjfda-online.com
Modified Electrodes: The sensitivity and selectivity of the detection can be significantly enhanced by modifying the surface of the working electrode (typically a glassy carbon electrode, GCE). Various nanomaterials, such as graphene oxide, carbon nanospheres, and conducting polymers, have been used to fabricate modified electrodes that exhibit excellent electrocatalytic activity towards Maltol oxidation. nih.govrsc.org These modifications can lead to lower detection limits, often in the nanomolar (nM) range, and wider linear response ranges. nih.govresearchgate.net
Interactive Data Table: Performance of Various Electrochemical Sensors for Maltol Detection
| Electrode Modification | Technique | Linear Range (mol/L) | Detection Limit (mol/L) | Reference |
| Poly(L-phenylalanine)/GCE | CV | 8.0 x 10⁻⁷ to 5.0 x 10⁻⁴ | 9.5 x 10⁻⁸ | rsc.org |
| SnO₂@C@GO/GCE | SWV | 8.0 x 10⁻⁸ to 1.0 x 10⁻⁵ | 1.2 x 10⁻⁸ | nih.gov |
| HMDE | SWV | 5.0 x 10⁻⁸ to 3.5 x 10⁻⁷ | 1.0 x 10⁻⁸ | jfda-online.com |
| GCE: Glassy Carbon Electrode; SWV: Square-Wave Voltammetry; CV: Cyclic Voltammetry; HMDE: Hanging Mercury Drop Electrode; SnO₂@C@GO: Graphene oxide-wrapped tin oxide@carbon nanospheres. |
Future Research Directions in 2 Hydroxy 3 Methyl 4h Pyran 4 One and Pyranone Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods for 2-hydroxy-3-methyl-4H-pyran-4-one and related pyranone structures is a primary focus of future research. The drive is to move away from traditional, often harsh, chemical syntheses towards greener alternatives that offer high yields, atom economy, and reduced environmental impact. semanticscholar.org Key areas of exploration include the use of biocatalysts, mechanochemistry, and advanced catalytic systems under solvent-free conditions. researchgate.netnih.gov
Multicomponent reactions (MCRs) are gaining prominence as they allow the construction of complex pyran scaffolds in a single step, which is both efficient and environmentally friendly. semanticscholar.orgnih.gov The use of reusable heterogeneous catalysts, such as task-specific ionic liquids and metal-organic frameworks (MOFs), is a promising avenue for sustainable production. nih.govresearchgate.net These catalysts are often easily recoverable and can be used for multiple reaction cycles without significant loss of activity. nih.gov Furthermore, research into utilizing renewable feedstocks, such as carbohydrates, for the synthesis of pyranones presents a sustainable alternative to petrochemical-based routes. acs.org Another innovative approach involves biocatalysis, for instance, using Bovine Serum Albumin (BSA) as a catalyst for synthesizing pyranone derivatives. researchgate.net
| Synthetic Strategy | Catalyst/Method | Key Advantages | References |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Amine-functionalized MOFs (e.g., Cu2(NH2-BDC)2(DABCO)) | High atom economy, operational simplicity, good to excellent yields. | nih.gov |
| Green Catalysis | Task-specific ionic liquids (e.g., [bmim]OH) | High yields, short reaction times, catalyst reusability, solvent-free conditions. | researchgate.net |
| Biocatalysis | Bovine Serum Albumin (BSA) | Mild reaction conditions, high specificity, environmentally benign. | researchgate.net |
| Mechanochemistry | Ball-milling | Solvent-free, reduced waste, potential for novel reactivity. | nih.gov |
| Renewable Feedstocks | Conversion from carbohydrates | Sustainable sourcing of starting materials. | acs.org |
Discovery of New Catalytic Applications for Metal-Pyranone Complexes
This compound is a potent bidentate metal chelator, a property that is being increasingly explored for catalytic applications. researchgate.net The formation of stable complexes with a wide range of transition metals opens the door to developing novel catalysts for organic synthesis and industrial processes. researchgate.netresearchgate.net Future research will likely focus on synthesizing and characterizing new metal-pyranone complexes and screening them for catalytic activity in various chemical transformations.
For example, ruthenium and osmium complexes of allomaltol, an isomer of this compound, have demonstrated effectiveness in catalyzing the hydration of chloroacetonitriles. nih.gov This provides a proof-of-concept for the catalytic potential of this class of compounds. Research is expanding to include pyrone-derived ligands in more complex systems, such as 2,6-bis(azolyl)pyridines, which are used to create coordination compounds for diverse catalytic systems. nih.gov The development of pyranone-stabilized metal nanomaterials is another exciting frontier, combining the unique properties of nanoparticles with the robust chelating ability of pyranones to create highly active and selective heterogeneous catalysts. mdpi.comsemanticscholar.org
| Metal Center | Pyranone Ligand Type | Demonstrated/Potential Catalytic Application | References |
|---|---|---|---|
| Ruthenium (Ru), Osmium (Os) | Allomaltol | Hydration of nitriles. | nih.gov |
| Platinum (Pt), Palladium (Pd), Gold (Au) | Maltol-derivatives (as stabilizers) | Hydrogenations, C-C coupling reactions (e.g., Suzuki, Heck). | mdpi.comsemanticscholar.org |
| Various Transition Metals | 2,6-bis(hetaryl)-4-pyrones | General catalysis, luminescent materials, supramolecular assembly. | nih.gov |
| Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu) | Benzo-pyranone Schiff bases | Exploration for redox and Lewis acid catalysis. | researchgate.net |
Advancements in Computational Modeling for Predictive Mechanistic Studies and Rational Compound Design
Computational chemistry is becoming an indispensable tool for accelerating research in pyranone chemistry. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are being employed to investigate the structural, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.netscifiniti.com These methods allow for the accurate prediction of molecular geometries, vibrational spectra, and the study of phenomena like tautomerization. researchgate.netscifiniti.com
Future work will increasingly rely on computational modeling for several key purposes:
Mechanistic Elucidation: Simulating reaction pathways to understand the mechanisms of both synthesis and catalytic cycles involving pyranone complexes. This can help in optimizing reaction conditions and catalyst design. mdpi.com
Rational Design: Predicting the properties of novel, unsynthesized pyranone derivatives. By modifying the pyranone scaffold in silico and calculating properties like reactivity descriptors, researchers can prioritize synthetic targets for specific applications, such as new ligands or bioactive molecules. scifiniti.com
Spectroscopic Analysis: Assisting in the interpretation of experimental data, such as IR and Raman spectra, by comparing them with theoretically predicted spectra. researchgate.net This is particularly useful for complex structures or for identifying different polymorphic forms. researchgate.net
| Computational Method | Application | Key Insights | References |
|---|---|---|---|
| DFT (B3LYP, PBE0) | Calculation of vibrational spectra (IR, Raman). | Aids in spectral assignment and identification of polymorphic forms. | researchgate.netscifiniti.com |
| DFT (PBE0/6-311+G(d,p)) | Studying reaction mechanisms (e.g., thermal decomposition). | Provides understanding of transition state structures and activation energies. | mdpi.com |
| Hartree-Fock (HF/6-31G*) | Prediction of polymorph stability and spectra. | Helps to understand solid-state structures and transformations. | researchgate.net |
| DFT (B3LYP/6-311G**) | Analysis of tautomerism and reactivity descriptors. | Characterizes molecular reactivity and guides rational design. | scifiniti.com |
Elucidating Complex Biosynthetic Routes and Environmental Transformations
Understanding the formation and fate of this compound in natural and engineered systems is crucial. Research indicates its formation through multiple pathways, including as a decomposition product in foods like orange juice and as a product of the Maillard reaction. nih.govresearchgate.net A related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is known to form in glucose-amino acid reactions, a process that can be influenced by the specific amino acids present. researchgate.net
Future research directions will focus on:
Biosynthesis: Identifying specific enzymatic pathways in plants and microorganisms that produce pyranones. While it has been isolated from natural sources like Hydrocotyle sibthorpoioides Lam, the precise biosynthetic routes are often not fully understood. nih.gov
Food Chemistry: Further investigating its formation during food processing (e.g., Maillard reaction, caramelization) to control flavor and antioxidant properties in final products.
Environmental Fate: Studying the biodegradation, photodegradation, and transport of pyranones in soil and aquatic environments. Data on related compounds suggest moderate biodegradability and soil adsorption, but more specific studies on this compound are needed to fully assess its environmental impact. epa.gov
| Process | Description | Example/Data | References |
|---|---|---|---|
| Natural Occurrence | Isolation from plant species. | 3,5-dihydroxy-2-methyl-pyran-4-one from Hydrocotyle sibthorpoioides Lam. | nih.gov |
| Food Transformation | Formation as a Maillard reaction product. | DDMP formation facilitated by lysine and proline. | researchgate.net |
| Degradation | Formation as a decomposition product. | 3,5-dihydroxy-2-methyl-pyran-4-one found in stored orange juice. | nih.gov |
| Environmental Fate | Biodegradation and transport parameters for related pyranones. | Biodegradation Half-Life: ~3.55 days; Soil Adsorption Coeff. (Koc): ~55.0 L/kg (for 5-Hydroxy-2-(hydroxymethyl)-2,3-dihydro-4H-pyran-4-one). | epa.gov |
Expanding the Scope of Structure-Activity Relationship Studies for Chemical Innovation in Various Fields
Structure-activity relationship (SAR) studies are fundamental to unlocking the full potential of the pyranone scaffold for chemical innovation. nih.gov By systematically modifying the core structure of this compound and evaluating the effects on biological or chemical activity, researchers can develop derivatives with enhanced potency and selectivity for specific targets. nih.govresearchgate.net
The scope of these studies is rapidly expanding beyond traditional applications. For instance, SAR studies on 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives have identified promising inhibitors of Pseudomonas aeruginosa biofilm formation, indicating a potential therapeutic application. nih.gov In another area, regioisomeric triphenylpyran-2-ones have been evaluated as potent and selective COX-2 inhibitors, with SAR data revealing that the placement of specific pharmacophores and the electronic properties of substituents are critical for activity. nih.gov Future research will continue to build on this foundation, exploring pyranone derivatives for a wide range of applications, including:
Medicinal Chemistry: Designing new agents for neurodegenerative diseases, inflammation, and infectious diseases. nih.govnih.govnih.gov
Agrochemicals: Developing novel pyran-based insecticides and herbicides. nih.gov
Materials Science: Creating new ligands for functional materials, such as luminescent coordination complexes. nih.gov
SAR analyses not only help in pinpointing the structural features crucial for a desired activity but also aid in predicting the properties of new derivatives, thereby saving significant time and resources in the discovery process. nih.gov
| Pyranone Scaffold | Target/Application | Key SAR Finding | References |
|---|---|---|---|
| 2-Substituted 3-hydroxy-6-methyl-4H-pyran-4-ones | P. aeruginosa biofilm inhibition | Activity is highly dependent on the nature of the substituent at the C-2 position. | nih.gov |
| 3,4,6-Triphenylpyran-2-ones | COX-2 inhibition | Potency and selectivity are governed by the placement of a MeSO2 pharmacophore and electronic properties of the C-6 phenyl substituent. | nih.gov |
| General Pyran Derivatives | Alzheimer's Disease (e.g., AChE inhibition) | Activity is influenced by the type of fused ring system (e.g., coumarin (B35378), xanthone) and specific substitutions. | nih.gov |
| 4-(Methylthio)-6-aryl-2H-pyran-2-ones | Synthetic building blocks | Microwave-assisted hydrodecarboxylation provides high yields, demonstrating a synthetic structure-reactivity relationship. | researchgate.net |
Q & A
Basic: What are the standard synthetic routes for 2-hydroxy-3-methyl-4H-pyran-4-one, and how is its purity validated?
Answer:
this compound is typically synthesized via acid-catalyzed cyclization of β-keto esters or through Maillard reaction intermediates. For example, derivatives like 3-hydroxy-2-methyl-4H-pyran-4-one (CAS 118-71-8) are prepared using precursors such as acetylated sugars or diketones under controlled pH and temperature . Purity validation involves:
- Chromatography : HPLC or GC-MS to confirm absence of byproducts.
- Spectroscopy : FT-IR for functional group analysis (e.g., hydroxyl and carbonyl stretches at 3400–3200 cm⁻¹ and 1700–1650 cm⁻¹, respectively) and ¹H/¹³C NMR for structural confirmation (e.g., methyl protons at δ 2.1–2.3 ppm) .
- Melting Point : Consistency with literature values (e.g., 126°C for related compounds) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- X-ray Diffraction (XRD) : Resolves crystal structure, hydrogen bonding (e.g., O–H···O interactions in 3-hydroxy-4-pyrone derivatives), and torsional angles. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .
- Mass Spectrometry : HRMS-ESI for molecular ion confirmation (e.g., [M+H]+ at m/z 327.1596 for methyl-substituted analogs) .
- Thermal Analysis : TGA/DSC to assess decomposition profiles and stability .
Advanced: How can contradictions in reported bioactivity data (e.g., antimicrobial vs. mutagenic effects) be resolved?
Answer:
Discrepancies arise from assay conditions (e.g., concentration, cell lines) or structural modifications. For example:
- Antibacterial Activity : Derivatives like 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde hydrazones show MIC values <10 µg/mL against S. aureus but require SAR studies to isolate active pharmacophores .
- Mutagenicity : 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) exhibits DNA strand-breaking activity in Ames tests, highlighting the need for dose-response studies and metabolite profiling .
Methodology :- Dose-Response Curves : Establish thresholds for toxicity vs. efficacy.
- Metabolomics : Track degradation products (e.g., via LC-MS) to identify reactive intermediates.
Advanced: What strategies optimize the synthetic yield of this compound for scale-up?
Answer:
-
Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
-
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates .
-
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
-
Workflow Example :
Step Parameter Optimal Condition Cyclization Catalyst ZnCl₂ (5 mol%) Purification Solvent System Ethyl acetate/hexane (3:7) Yield Post-optimization 78–85%
Advanced: How can derivatives of this compound be designed for targeted biological applications?
Answer:
- Heterocyclic Hybrids : Friedländer reactions with 2-amino-3-cyano-4H-pyrans yield quinoline analogs with enhanced acetylcholinesterase inhibition (IC₅₀ < 1 µM) .
- Metal Complexation : Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) enhances antioxidant activity, as seen in DPPH radical scavenging assays (EC₅₀ 15–25 µM) .
- Computational Modeling : DFT calculations predict reactive sites for functionalization (e.g., C-5 hydroxyl for glycosylation) .
Advanced: What protocols assess the mutagenic potential of this compound derivatives?
Answer:
- Ames Test : Salmonella typhimurium TA98/TA100 strains exposed to 0.1–100 µg/mL of the compound, with S9 metabolic activation .
- Comet Assay : Quantifies DNA damage in human lymphocytes; DDMP shows 20–40% tail moment increase at 50 µM .
- Mitigation : Introduce electron-withdrawing groups (e.g., –NO₂) to reduce electrophilicity and mutagenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
